Cas no 139370-57-3 (4-chloro-5,6-dimethylfuro[2,3-d]pyrimidine)

4-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine is a heterocyclic compound featuring a fused furopyrimidine core with chloro and methyl substituents. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group at the 4-position allows for nucleophilic substitution, while the methyl groups enhance steric and electronic properties, influencing regioselectivity in subsequent reactions. Its rigid bicyclic framework contributes to stability, facilitating handling and storage. This compound is particularly useful in the development of biologically active molecules, offering a versatile scaffold for medicinal chemistry applications. High purity grades ensure consistent performance in synthetic workflows.
4-chloro-5,6-dimethylfuro[2,3-d]pyrimidine structure
139370-57-3 structure
Product Name:4-chloro-5,6-dimethylfuro[2,3-d]pyrimidine
CAS No:139370-57-3
MF:C8H7ClN2O
MW:182.60698056221
CID:1268218
PubChem ID:15330312
Update Time:2025-05-26

4-chloro-5,6-dimethylfuro[2,3-d]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • Furo[2,3-d]pyrimidine, 4-chloro-5,6-dimethyl-
    • 4-chloro-5,6-dimethylfuro[2,3-d]pyrimidine
    • starbld0020485
    • DB-085301
    • SCHEMBL439175
    • XLQFREWELVXJII-UHFFFAOYSA-N
    • AKOS001823660
    • 139370-57-3
    • F1913-0587
    • Inchi: 1S/C8H7ClN2O/c1-4-5(2)12-8-6(4)7(9)10-3-11-8/h3H,1-2H3
    • InChI Key: XLQFREWELVXJII-UHFFFAOYSA-N
    • SMILES: ClC1=C2C(=NC=N1)OC(C)=C2C

Computed Properties

  • Exact Mass: 182.02481
  • Monoisotopic Mass: 182.0246905g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • PSA: 38.92

4-chloro-5,6-dimethylfuro[2,3-d]pyrimidine Pricemore >>

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4-chloro-5,6-dimethylfuro[2,3-d]pyrimidine Related Literature

Additional information on 4-chloro-5,6-dimethylfuro[2,3-d]pyrimidine

Professional Introduction to 4-chloro-5,6-dimethylfuro[2,3-d]pyrimidine (CAS No. 139370-57-3)

4-chloro-5,6-dimethylfuro[2,3-d]pyrimidine, with the CAS number 139370-57-3, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic organic compound has garnered considerable attention due to its versatile applications in drug discovery and development. Its unique structural framework, featuring a fused pyrimidine ring system with a chloro substituent and two methyl groups at the 5 and 6 positions, makes it a valuable intermediate in synthesizing various bioactive molecules.

The compound belongs to the class of pyrimidine derivatives, which are well-documented for their pharmacological properties. Pyrimidines are fundamental building blocks in nucleic acids and have been extensively studied for their role in enzyme inhibition, DNA synthesis, and as precursors to antiviral and anticancer agents. The presence of a chlorine atom at the 4-position enhances the electrophilicity of the molecule, facilitating further functionalization through nucleophilic substitution reactions. This property is particularly useful in constructing more complex molecular architectures required for targeted drug delivery.

In recent years, 4-chloro-5,6-dimethylfuro[2,3-d]pyrimidine has been explored in several cutting-edge research projects aimed at developing novel therapeutic agents. One notable area of interest is its potential use in oncology. Researchers have identified that this compound can serve as a precursor for kinase inhibitors, which are crucial in treating various types of cancer. Kinases play a vital role in cell signaling pathways, and their overactivity is often associated with tumor growth and progression. By designing molecules that specifically inhibit these kinases, scientists aim to develop more effective and less toxic cancer treatments.

Moreover, the structural motif of 4-chloro-5,6-dimethylfuro[2,3-d]pyrimidine has been leveraged in the development of antiviral drugs. The fused ring system provides a stable scaffold that can interact with viral enzymes or receptors, thereby inhibiting viral replication. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects against certain RNA viruses by interfering with their polymerase enzymes. This finding opens up new avenues for antiviral drug design, particularly in the context of emerging infectious diseases.

The compound's reactivity also makes it a valuable tool in synthetic chemistry. The chloro substituent allows for easy introduction of various functional groups through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures and amine derivatives, which are common motifs in many pharmacologically active compounds. Additionally, the methyl groups at the 5 and 6 positions provide handles for further modifications via alkylation or methylation reactions, enabling the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.

In the realm of medicinal biology, 4-chloro-5,6-dimethylfuro[2,3-d]pyrimidine has been investigated for its potential role in modulating immune responses. Pyrimidine derivatives are known to interact with various immune receptors and signaling pathways. Researchers have hypothesized that this compound could modulate T-cell activation or cytokine production by interacting with specific intracellular targets. Such interactions could have therapeutic implications in autoimmune diseases or chronic inflammatory conditions where immune dysregulation is a key factor.

The synthesis of 4-chloro-5,6-dimethylfuro[2,3-d]pyrimidine typically involves multi-step organic transformations starting from readily available precursors. One common synthetic route involves the condensation of guanidine derivatives with β-keto esters followed by cyclization under acidic conditions. The chlorination step is often achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which efficiently introduce the chloro substituent at the desired position. These synthetic methodologies highlight the compound's accessibility and suitability for large-scale production.

The chemical properties of 4-chloro-5,6-dimethylfuro[2,3-d]pyrimidine also make it an attractive candidate for material science applications beyond pharmaceuticals. Its ability to form stable complexes with metal ions has been explored in catalysis and as sensors for detecting metal contamination in environmental samples. Additionally, its photophysical properties have been investigated for potential use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

In conclusion, 4-chloro-5,6-dimethylfuro[2,3-d]pyrimidine (CAS No. 139370-57-3) is a multifaceted compound with significant potential across multiple disciplines including pharmaceuticals, synthetic chemistry, and materials science. Its unique structural features and reactivity make it a valuable building block for developing novel bioactive molecules. As research continues to uncover new applications and therapeutic potentials, this compound is poised to remain at the forefront of scientific innovation.

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